1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone is an organic compound with the molecular formula and a molar mass of 231.06 g/mol. It features a bromine atom and a fluorine atom attached to a phenyl ring, which also includes a methyl group. This compound is characterized by its unique electronic properties due to the presence of halogens, making it of interest in various chemical and biological applications. Its systematic name is 1-(2-Bromo-6-fluoro-3-methylphenyl)ethan-1-one, and it is registered under CAS number 1514581-21-5.
These reactions highlight the compound's versatility in synthetic organic chemistry .
The synthesis of 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone typically involves the following steps:
This method provides a robust approach for synthesizing this compound, which can be scaled up for industrial production .
1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone has several notable applications:
Several compounds share structural similarities with 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone. Here are some notable examples:
Compound Name | CAS Number | Similarity |
---|---|---|
1-(2-Chloro-6-fluoro-3-methylphenyl)ethanone | 261762-63-4 | High |
1-(2-Bromo-4-fluoro-3-methylphenyl)ethanone | 1804410-61-4 | Moderate |
1-(2-Chloro-6-fluorophenyl)ethanone | 87327-69-3 | High |
1-(2-Fluoro-6-bromophenyl)ethanone | Not specified | Moderate |
The uniqueness of 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone lies in its specific combination of bromine and fluorine substituents along with the methyl group on the phenyl ring. This configuration imparts distinct electronic and steric properties that enhance its stability and reactivity compared to similar compounds. The trifluoromethyl group also contributes to its unique characteristics, making it particularly valuable in applications requiring high chemical stability and specific electronic features .